

Introduction to PDE11 and its Therapeutic Potential

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Compound of Interest

Compound Name: PDE11-IN-1

Cat. No.: B431588

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Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] The PDE11A gene is the only member of this family and gives rise to four splice variants, with PDE11A4 being the predominant isoform in the brain, specifically in the hippocampus.[1] Dysregulation of PDE11A has been implicated in various pathological conditions, including adrenocortical tumors and neuropsychiatric disorders, making it an attractive target for therapeutic intervention.[2][3] Inhibitors of PDE11A are being investigated for their potential to treat adrenal insufficiency by elevating cortisol levels.[4]

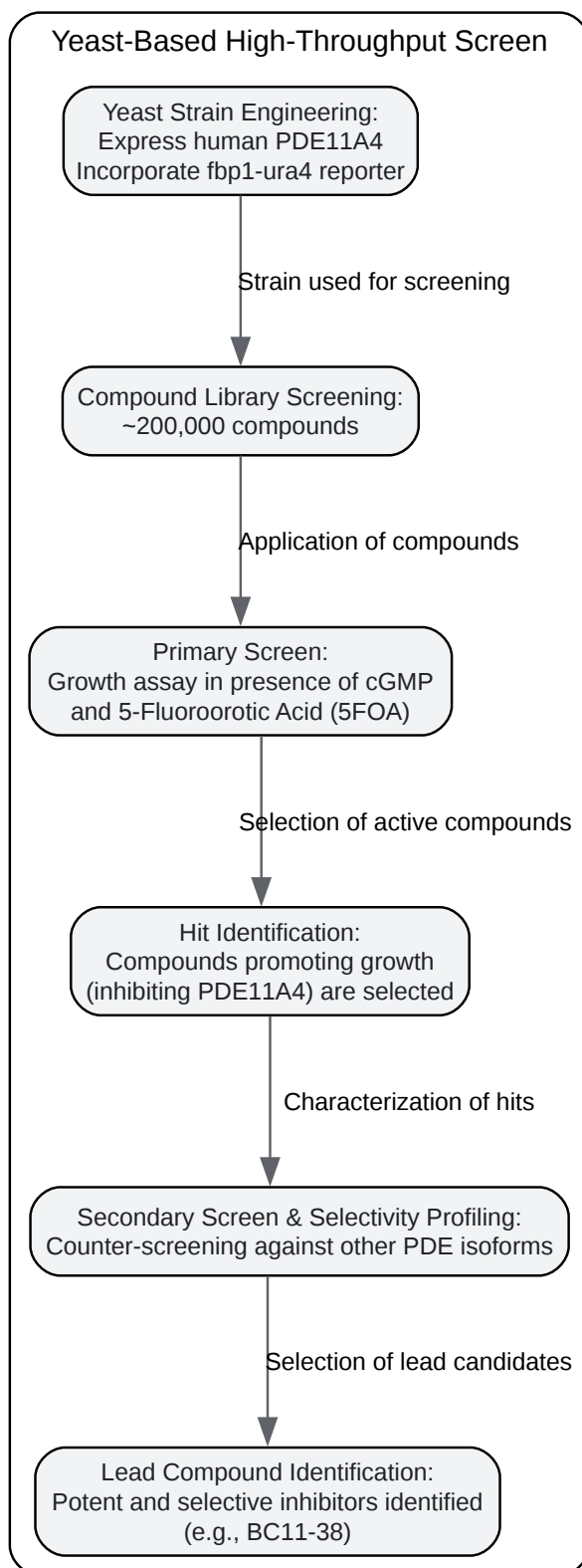
Discovery of PDE11-IN-1

PDE11-IN-1, identified by its CAS number 522652-41-1, emerged from a high-throughput screening (HTS) campaign aimed at discovering novel and selective PDE11 inhibitors. This effort, detailed in the research by Ceyhan et al. and the associated patent US9173884B2, utilized a yeast-based growth assay to screen a large compound library.[4][5] This screening platform is designed to identify cell-permeable compounds that can inhibit the heterologously expressed human PDE11A4 enzyme.[6]

One of the lead compounds identified through this screening was BC11-38, a potent and selective PDE11 inhibitor.[5] While "**PDE11-IN-1**" is a commercial identifier, its chemical structure, 3-(3-chlorophenyl)-8-methoxy-2H-[5]triazino[2,1-b]benzothiazole-2,4(3H)-dione, places it within the structural class of compounds disclosed in the foundational patent.

High-Throughput Screening Workflow

The discovery of this class of inhibitors was enabled by a clever yeast-based assay. The workflow for this high-throughput screen is outlined below.



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Caption: High-throughput screening workflow for the discovery of PDE11 inhibitors.

Chemical Synthesis of PDE11-IN-1

The synthesis of 3-(3-chlorophenyl)-8-methoxy-2H-[5]triazino[2,1-b]benzothiazole-2,4(3H)-dione (**PDE11-IN-1**) is achieved through a multi-step process. A plausible synthetic route, based on related triazine syntheses, is outlined below. The general strategy involves the construction of the triazino-benzothiazole core followed by substitution.

A general synthetic scheme for related 1,3,5-triazine derivatives involves the cyclization of appropriate precursors. For this specific molecule, the synthesis would likely involve the reaction of a substituted benzothiazole amine with a derivative that can form the triazinedione ring, such as a chloroformyl isocyanate or a related reagent, followed by the introduction of the chlorophenyl group.

Further detailed, step-by-step synthetic protocols would be proprietary to the manufacturers or detailed within the primary patent literature.

Biological Activity and Quantitative Data

The inhibitory activity of this class of compounds has been quantified through various biochemical and cellular assays. The data for the closely related and well-characterized inhibitor, BC11-38, provides a strong indication of the potency of **PDE11-IN-1**.

Compound	IC50 (PDE11)	Selectivity (IC50 for PDE1-10)	Reference
BC11-38	0.28 μ M	>100 μ M	[5]

Table 1: In Vitro Inhibitory Activity of BC11-38

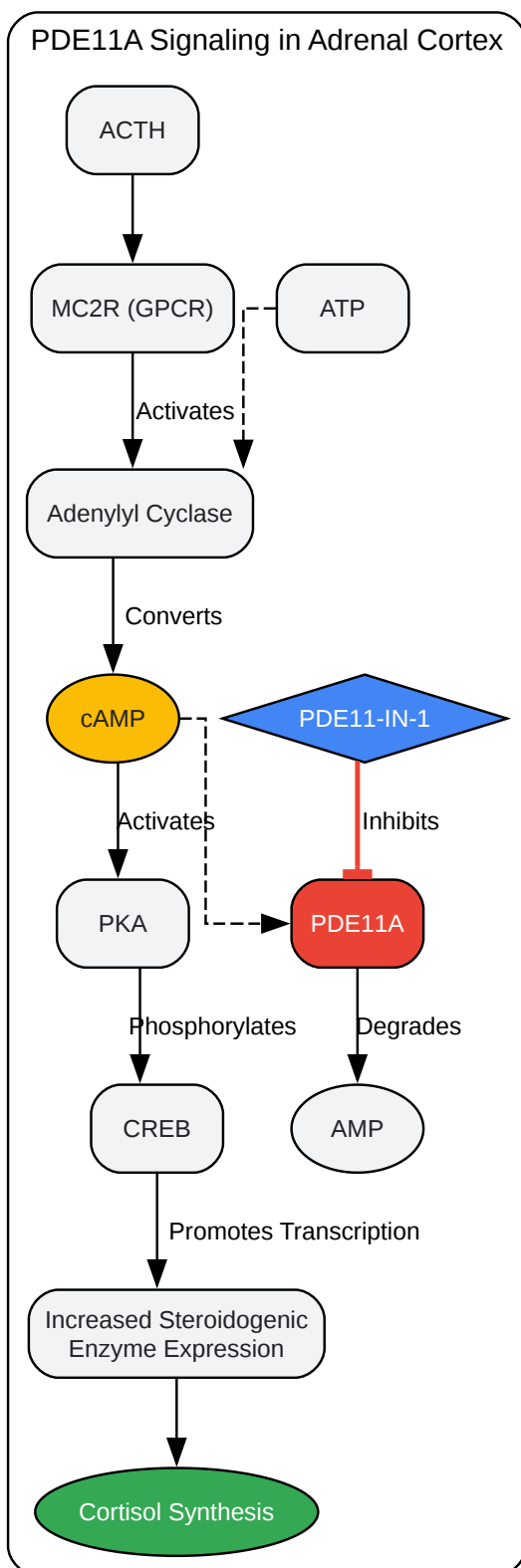
Cellular assays using the human adrenocortical cell line H295R have demonstrated the biological effect of these inhibitors on intracellular signaling and steroidogenesis.

Assay	Effect of BC11-38	Cell Line	Reference
cAMP Levels	Significant elevation	H295R	[5]
Cortisol Production	Significant elevation	H295R	[5]

Table 2: Cellular Activity of BC11-38

Signaling Pathway of PDE11A in the Adrenal Cortex

In the adrenal cortex, the production of cortisol is primarily regulated by the cyclic AMP (cAMP) signaling pathway.^[7] PDE11A plays a crucial role in this pathway by degrading cAMP, thus acting as a negative regulator of steroidogenesis.^[8] Inhibition of PDE11A leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the increased expression of steroidogenic enzymes and ultimately, enhanced cortisol synthesis.^{[2][7]}



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Caption: PDE11A signaling pathway in the adrenal cortex and the mechanism of action of **PDE11-IN-1**.

Experimental Protocols

Yeast-Based High-Throughput Screening Assay

This assay is designed to identify inhibitors of human PDE11A4 expressed in the fission yeast *Schizosaccharomyces pombe*.^[6]

- **Yeast Strain:** A genetically modified *S. pombe* strain is used, which expresses human PDE11A4. This strain also contains a *fbp1-ura4* reporter gene, where the expression of Ura4 (orotidine-5'-phosphate decarboxylase) is under the control of the PKA-repressed *fbp1* promoter.
- **Principle:** High levels of cAMP repress the *fbp1* promoter, leading to low levels of Ura4 and resistance to the toxic pyrimidine analog 5-fluoroorotic acid (5FOA). Inhibition of PDE11A4 leads to an increase in intracellular cAMP, repression of *fbp1-ura4*, and thus, growth in the presence of 5FOA.
- **Procedure:**
 - The engineered yeast cells are cultured in a liquid medium.
 - The cells are then plated on a medium containing cGMP (to ensure sufficient substrate for PDE11A4) and 5FOA.
 - Compounds from a chemical library are added to individual wells.
 - The plates are incubated, and cell growth is monitored.
 - Compounds that promote growth in the presence of 5FOA are identified as potential PDE11A4 inhibitors.

In Vitro PDE Inhibition Assay

The potency of the identified compounds is determined using a biochemical assay with purified recombinant human PDE enzymes.

- Materials: Purified recombinant human PDE11A4 and other PDE isoforms for selectivity profiling, [3 H]-cAMP or [3 H]-cGMP as a substrate.
- Procedure:
 - The PDE enzyme is incubated with the substrate ([3 H]-cAMP or [3 H]-cGMP) in the presence of varying concentrations of the inhibitor compound.
 - The reaction is allowed to proceed for a defined period.
 - The reaction is terminated, and the product ([3 H]-AMP or [3 H]-GMP) is separated from the unreacted substrate, often using a precipitation method.
 - The amount of product formed is quantified by scintillation counting.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

H295R Cell-Based Cortisol and cAMP Assay

This assay assesses the effect of the inhibitors on a biologically relevant endpoint in a human cell line.[\[9\]](#)[\[10\]](#)

- Cell Line: H295R human adrenocortical carcinoma cells, which endogenously express PDE11A and produce cortisol.
- Procedure for cAMP Measurement:
 - H295R cells are seeded in multi-well plates and allowed to adhere.
 - The cells are then treated with various concentrations of the PDE11 inhibitor for a specified time.
 - The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP enzyme immunoassay (EIA) kit.
- Procedure for Cortisol Measurement:

- H295R cells are cultured as described above.
- The culture medium is replaced with fresh medium containing different concentrations of the inhibitor.
- After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
- The concentration of cortisol in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

Conclusion

PDE11-IN-1 and its analogs represent a significant advancement in the development of selective PDE11 inhibitors. The innovative yeast-based screening method enabled the discovery of this novel class of compounds. The detailed characterization of their in vitro and cellular activity provides a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers aiming to build upon this work and explore the full therapeutic potential of PDE11 inhibition.

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